(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Overview
Description
“®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is a chemical compound with the CAS number 740774-41-8 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The molecular weight of “®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is 209.24 . The predicted density is 1.173±0.06 g/cm3, and the predicted boiling point is 374.8±37.0 °C .Scientific Research Applications
Pharmacokinetics and Diagnosis
A capillary gas-chromatographic method for the simultaneous determination of catecholamine metabolites in urine uses derivatives related to the structure of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid for diagnosing and monitoring patients with functional tumors and metabolic disorders. This method facilitates the pharmacokinetic studies of administered aromatic amino acids, crucial for understanding drug metabolism and efficacy in conditions like parkinsonism and mental diseases (Muskiet et al., 1981).
Crystal Engineering
Research on multicomponent crystals of baclofen explores its potential in crystal engineering. Baclofen's conformation and protonation properties in various crystal structures have been analyzed, revealing insights into its intermolecular interactions. Such studies are foundational for designing drugs with improved solubility and efficacy (Báthori & Kilinkissa, 2015).
Biochemistry and Enzyme Inhibition
The synthesis and evaluation of GGsTop, a stereoisomer of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, demonstrate its role as a selective inhibitor of γ-glutamyl transpeptidase. This contributes to our understanding of enzyme inhibition and the development of therapeutic agents for conditions like cancer and neurodegenerative diseases (Watanabe et al., 2017).
Radiotracer Development
A new GABAB agonist, developed as a potential PET radiotracer for studying the GABAB receptor in the mouse brain, highlights the application of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid derivatives in neuroimaging. This facilitates the exploration of neurological functions and disorders, advancing the field of neuropharmacology (Naik et al., 2018).
Corrosion Inhibition
The compound demonstrates potential as a corrosion inhibitor for mild steel in hydrochloric acid medium. This application extends beyond pharmacology, showing the compound's versatility in industrial applications (Bentiss et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUTESMNAONPQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360547 | |
Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
CAS RN |
740774-41-8 | |
Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.